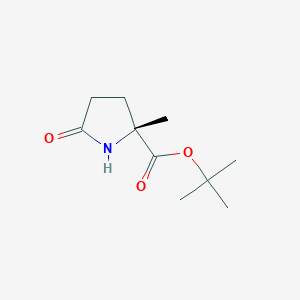

2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl esters, such as “2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid tert-butyl ester”, can be achieved through various methods. One such method is the Steglich Esterification, which is a mild reaction allowing the conversion of sterically demanding and acid labile substrates . Another method involves the use of boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . This method has been found to be efficient and safe for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol .Molecular Structure Analysis

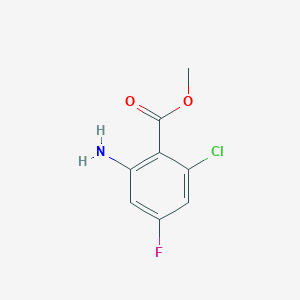

The molecular structure of “2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid tert-butyl ester” is represented by the formula C10H17NO3. The structure is based on a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

Tert-butyl esters can undergo various chemical reactions. For instance, they can react with SOCl2 at room temperature to provide acid chlorides in very good yields . Additionally, they can be functionalized via 1,3-chelation using NaOtBu .Physical And Chemical Properties Analysis

Esters are polar molecules and have intermediate boiling points between nonpolar alkanes and alcohols . They can engage in hydrogen bonding with water, making esters of low molar mass somewhat soluble in water .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

tert-Butyl esters: are widely used as intermediates in organic synthesis due to their stability and ease of transformation into other functional groups . The tert-butyl group can be deprotected under mild conditions, allowing for further synthetic modifications. This particular compound, with its unique structure, serves as a versatile building block for the synthesis of complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, tert-butyl esters are valuable for the development of new pharmaceuticals. They are often used in the synthesis of drug substances, where the tert-butyl group serves as a protective group that can be removed after the necessary chemical transformations have been completed.

Biocatalysis

The tert-butyl group’s unique reactivity pattern makes it suitable for applications in biocatalytic processes . Its presence in a molecule can influence the molecule’s behavior in enzymatic reactions, potentially leading to more efficient or selective processes in the production of pharmaceuticals or fine chemicals.

Biosynthetic Pathways

This compound’s tert-butyl group plays a role in biosynthetic pathways , where it can be involved in the synthesis or degradation of natural products . Understanding its behavior in these pathways can lead to insights into how certain biological molecules are produced or broken down in nature.

Chemical Transformations

tert-Butyl esters: are used in various chemical transformations, which make them valuable intermediates in organic chemistry . They can undergo reactions such as esterification, hydrolysis, and oxidation, which are fundamental in the synthesis of a wide range of organic compounds.

Protective Group Chemistry

The tert-butyl ester group is a common protective group in peptide and nucleotide chemistry . It protects carboxylic acids from unwanted reactions during peptide synthesis, and can be removed under controlled conditions without affecting other parts of the molecule.

Wirkmechanismus

Target of Action

It’s known that tert-butyl esters are often used as protecting groups in organic chemistry . They protect functional groups from unwanted reactions during a synthesis process .

Mode of Action

The compound acts as a protecting group for amines . The tert-butyloxycarbonyl (t-Boc or simply Boc) is a better option than, for example, a methoxycarbonyl derivative . This has to do with the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed .

Biochemical Pathways

The compound is involved in the biochemical pathways of organic synthesis where it acts as a protecting group . It allows for transformations of other functional groups without affecting the amine group .

Result of Action

The result of the compound’s action is the protection of the amine group during organic synthesis . This allows for the transformation of other functional groups without affecting the amine group .

Action Environment

The action, efficacy, and stability of the compound are influenced by the environment in which it is used. Factors such as temperature, pH, and the presence of other chemicals can affect its performance as a protecting group .

Zukünftige Richtungen

The future directions in the study and application of “2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid tert-butyl ester” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields such as pharmaceuticals and organic materials. The development of more sustainable and efficient synthesis methods could also be a focus of future research .

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)10(4)6-5-7(12)11-10/h5-6H2,1-4H3,(H,11,12)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMVPTHFTIAYBB-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC(=O)N1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2884209.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile](/img/structure/B2884210.png)

![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2884212.png)

![5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2884215.png)

![5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2884220.png)

![1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one](/img/structure/B2884221.png)